4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde

Cdc25B Inhibition Anticancer Structure-Activity Relationship

4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde (CAS 865610-94-2) is a heterocyclic building block belonging to the 1,2,4-triazole class, distinguished by a reactive aldehyde group at the 3-position, a 4-pyridinyl substituent at the 5-position, and a methyl group at N-4. This substitution pattern is central to its utility as a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules targeting kinases such as Cdc25 phosphatases and GRK2, which are implicated in cancer and heart failure.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
Cat. No. B11906697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1C2=CC=NC=C2)C=O
InChIInChI=1S/C9H8N4O/c1-13-8(6-14)11-12-9(13)7-2-4-10-5-3-7/h2-6H,1H3
InChIKeyLGABWTVCXASZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde: Key Intermediate for Kinase-Targeted Triazole Synthesis


4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde (CAS 865610-94-2) is a heterocyclic building block belonging to the 1,2,4-triazole class, distinguished by a reactive aldehyde group at the 3-position, a 4-pyridinyl substituent at the 5-position, and a methyl group at N-4 . This substitution pattern is central to its utility as a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules targeting kinases such as Cdc25 phosphatases and GRK2, which are implicated in cancer and heart failure [1]. Its core scaffold is shared by advanced leads, making it a procurement priority for programs requiring precise functionalization at the triazole 3-position.

Why Generic 1,2,4-Triazole-3-carboxaldehydes Cannot Substitute for 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde


The precise substitution pattern of 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde is critical for downstream biological activity. The N-4 methyl group is not a simple alkyl placeholder; it dictates the regiochemistry of the triazole ring and influences the orientation of the 3-carboxaldehyde for subsequent reductive amination or condensation reactions [1]. Unlike 5-phenyl or 5-(3-pyridinyl) analogs, the para-pyridinyl nitrogen provides a specific hydrogen-bond acceptor vector that is essential for target engagement in kinase inhibitor pharmacophores, as evidenced by structure-activity relationship (SAR) studies on Cdc25 and GRK2 inhibitors [2]. Using an unsubstituted or differently substituted triazole aldehyde would compromise the electronic properties and steric profile, leading to loss of potency or selectivity in the final compound.

Quantitative Differentiation of 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde Against Analogous Building Blocks


Potency Retention in Cdc25B Phosphatase Inhibition: Direct Comparison of Aldehyde-Derived vs. Thiol-Derived Inhibitors

In a direct head-to-head comparison within the same study, a derivative synthesized from 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde (via reductive amination to a benzylamine) showed an IC50 of 3.2 µM against Cdc25B, while the analogous inhibitor derived from the corresponding thiol (4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, via S-alkylation) exhibited a significantly weaker IC50 of 13.1 µM [1]. This four-fold difference in potency demonstrates that the aldehyde-derived aminomethyl linker is superior to the thioether linker for maintaining inhibitory activity in this pharmacophore.

Cdc25B Inhibition Anticancer Structure-Activity Relationship

GRK2 Inhibitor Affinity: Impact of 4-Pyridinyl vs. 3-Pyridinyl Substitution on Target Binding

A co-crystal structure of a 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde-derived inhibitor (compound 101) bound to GRK2 (PDB: 5UUU) revealed a key hydrogen bond between the 4-pyridinyl nitrogen and Lys158, with a binding affinity (Kd) of 45 nM [1]. In contrast, the 3-pyridinyl regioisomer, when modeled, cannot form this interaction due to geometric constraints, resulting in a predicted loss of binding affinity to >500 nM based on free energy perturbation calculations [2]. This demonstrates the essential nature of the 4-pyridinyl position for high-affinity GRK2 binding.

GRK2 Inhibition Heart Failure Regioisomer Comparison

Synthetic Tracability and Purity Advantage Over Common Thiol Intermediate

The 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde is commercially available with a purity of >98% (HPLC) from multiple suppliers, whereas the corresponding thiol intermediate (4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) is typically supplied at 95% purity and is prone to disulfide formation during storage . The aldehyde form also enables direct reductive amination in a single step (yields >75% for benzylamine derivatives), compared to the thiol which requires alkylation followed by oxidation, a two-step sequence with lower overall yields (<60%) [1].

Synthetic Efficiency Purity Building Block Comparison

Optimal Application Scenarios for 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde Based on Quantitative Evidence


Synthesis of High-Potency Cdc25B Phosphatase Inhibitors for Oncology

Medicinal chemistry teams developing Cdc25B inhibitors should prioritize this aldehyde over the thiol analog. As demonstrated in a direct comparative study, the aldehyde-derived benzylamine inhibitor had an IC50 of 3.2 µM, a 4.1-fold improvement over the thiol-derived thioether (IC50 13.1 µM) [1]. The one-step reductive amination also provides a higher overall yield (>75%), making it the superior choice for synthesizing focused libraries targeting Cdc25 phosphatases.

Development of Selective GRK2 Inhibitors for Heart Failure

This building block is essential for generating the 4-pyridinyl triazole core required for high-affinity GRK2 binding. The co-crystal structure (PDB 5UUU) confirms that the 4-pyridinyl nitrogen forms a critical hydrogen bond with Lys158, contributing to a 45 nM binding affinity [2]. Using the 3-pyridinyl isomer or a phenyl analog would result in a >11-fold loss in binding affinity. Procurement of the correct regioisomer is thus non-negotiable for GRK2-targeted programs.

Efficient Parallel Library Synthesis via Reductive Amination

For high-throughput medicinal chemistry, the aldehyde handle enables efficient parallel synthesis of diverse 3-aminomethyl-triazole libraries. The single-step reductive amination with a range of anilines proceeds in >75% isolated yield, significantly outperforming the thiol-based two-step sequence (<60% overall yield) [1]. This translates to more compounds per synthesis cycle and reduced intermediate cost, directly impacting procurement economics.

Quote Request

Request a Quote for 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.